molecular formula C13H22O2 B12550732 Cyclooctylmethyl 2-methylprop-2-enoate CAS No. 152950-93-1

Cyclooctylmethyl 2-methylprop-2-enoate

Cat. No.: B12550732
CAS No.: 152950-93-1
M. Wt: 210.31 g/mol
InChI Key: CUTKJCCOIRJSKN-UHFFFAOYSA-N
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Description

Cyclooctylmethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C14H24O2. It is an ester derived from the reaction of cyclooctylmethanol and methacrylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooctylmethyl 2-methylprop-2-enoate can be synthesized through the esterification reaction between cyclooctylmethanol and methacrylic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Cyclooctylmethyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclooctylmethyl 2-methylprop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cyclooctylmethyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. In polymer chemistry, the compound undergoes free radical polymerization to form long-chain polymers. In biological systems, it may interact with cellular membranes and proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclooctylmethyl 2-methylprop-2-enoate is unique due to its cyclooctyl group, which imparts specific steric and electronic properties to the compound. This uniqueness allows for the synthesis of polymers with distinct mechanical and thermal properties compared to those derived from other methacrylate esters .

Properties

CAS No.

152950-93-1

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

cyclooctylmethyl 2-methylprop-2-enoate

InChI

InChI=1S/C13H22O2/c1-11(2)13(14)15-10-12-8-6-4-3-5-7-9-12/h12H,1,3-10H2,2H3

InChI Key

CUTKJCCOIRJSKN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC1CCCCCCC1

Origin of Product

United States

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